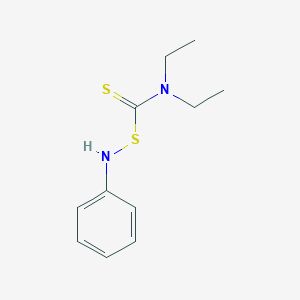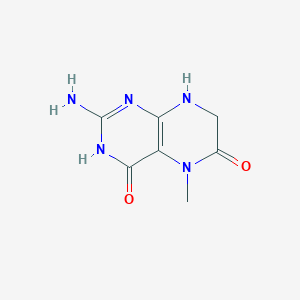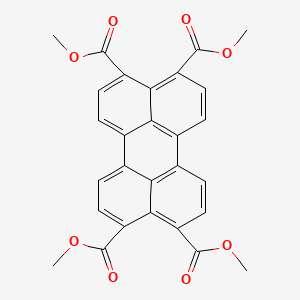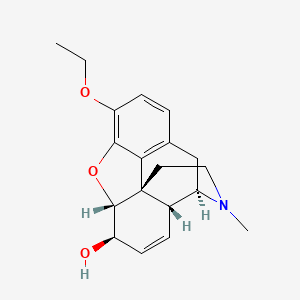
Ethyl-alpha-isomorphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-alpha-isomorphine is a synthetic opioid analgesic and antitussive agent. It is structurally related to morphine and is known for its potent effects in pain relief and cough suppression. This compound is not widely available in the United States but is used in various countries for medical purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl-alpha-isomorphine involves several steps, starting from morphine or codeine. The key steps include:
Isomerization: Conversion of the morphine structure to the isomorphine structure.
The reaction conditions typically involve the use of ethylating agents such as ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Extraction: Obtaining morphine from opium poppy.
Chemical Modification: Ethylation and isomerization of morphine to produce this compound.
Purification: Using techniques like crystallization and chromatography to obtain pure this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl-alpha-isomorphine undergoes several types of chemical reactions, including:
Oxidation: Conversion to corresponding N-oxide derivatives.
Reduction: Reduction of the ethyl group to a methyl group.
Substitution: Substitution of the ethyl group with other alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Alkyl halides in the presence of a base are commonly used for substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Mthis compound.
Substitution: Various alkyl-substituted isomorphine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl-alpha-isomorphine has several scientific research applications:
Chemistry: Used as a reference compound in the study of opioid chemistry and synthesis.
Biology: Studied for its effects on opioid receptors and its potential use in pain management.
Medicine: Investigated for its analgesic and antitussive properties.
Industry: Used in the development of new opioid analgesics and antitussive agents.
Wirkmechanismus
Ethyl-alpha-isomorphine exerts its effects by binding to opioid receptors in the brain and spinal cord. The primary molecular targets are the mu-opioid receptors, which are responsible for its analgesic effects. The binding of this compound to these receptors inhibits the release of neurotransmitters, leading to pain relief and cough suppression.
Vergleich Mit ähnlichen Verbindungen
Ethyl-alpha-isomorphine is similar to other opioid compounds such as morphine, codeine, and dihydrocodeine. it is unique in its structure due to the presence of the ethyl group and the isomerization of the morphine structure. This structural modification results in different pharmacological properties compared to its analogs.
List of Similar Compounds
Morphine: A natural opioid analgesic.
Codeine: A natural opioid used for pain relief and cough suppression.
Dihydrocodeine: A semi-synthetic opioid used for pain relief.
Ethylmorphine: Another ethylated derivative of morphine with similar properties.
This compound stands out due to its unique structural modifications and potent pharmacological effects, making it a valuable compound in scientific research and medical applications.
Eigenschaften
CAS-Nummer |
47252-01-7 |
|---|---|
Molekularformel |
C19H23NO3 |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
(4R,4aR,7R,7aR,12bS)-9-ethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol |
InChI |
InChI=1S/C19H23NO3/c1-3-22-15-7-4-11-10-13-12-5-6-14(21)18-19(12,8-9-20(13)2)16(11)17(15)23-18/h4-7,12-14,18,21H,3,8-10H2,1-2H3/t12-,13+,14+,18-,19-/m0/s1 |
InChI-Schlüssel |
OGDVEMNWJVYAJL-WVVQHKAJSA-N |
Isomerische SMILES |
CCOC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4C)[C@@H](O2)[C@@H](C=C5)O)C=C1 |
Kanonische SMILES |
CCOC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C(C=C5)O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



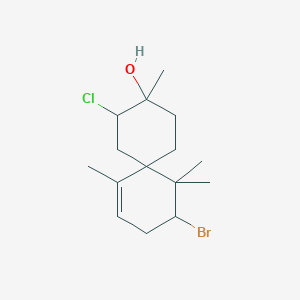
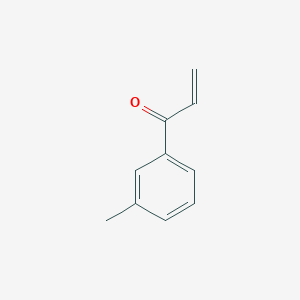
![Diazene, [(3-nitrophenyl)(phenylhydrazono)methyl]phenyl-](/img/structure/B14648427.png)
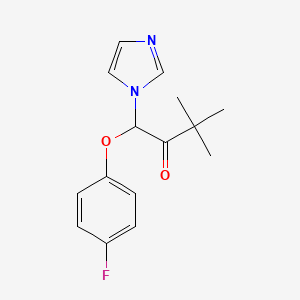
![2-Hydroxy-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B14648461.png)


